
2-(isopropylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(isopropylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, also known as KB-R7943, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the reverse mode of the sodium-calcium exchanger (NCX), which is a protein that plays a critical role in the regulation of intracellular calcium levels. In
Aplicaciones Científicas De Investigación
Antiviral Activity : A study by Hamdouchi et al. (1999) explored structurally related imidazole derivatives for their potential as antiviral agents. This study focused on the synthesis and evaluation of these compounds, noting their stereospecific reactions and potential antirhinovirus properties (Hamdouchi et al., 1999).
Corrosion Inhibition : Research by Gašparac et al. (2000) and Ćurković et al. (2010) investigated imidazole derivatives, including those structurally similar to the compound , for their efficacy in inhibiting corrosion of copper. These studies provided insights into the thermodynamics and pH dependence of the inhibition process (Gašparac et al., 2000); (Ćurković et al., 2010).
Antifungal Activity : A study by Takeuchi et al. (1991) synthesized and tested imidazole derivatives, including those with p-tolyl groups, for antifungal activities. These compounds displayed significant potential as antifungal agents (Takeuchi et al., 1991).
X-Ray Crystallography Studies : Yatsenko et al. (1994) conducted X-ray diffraction studies on imidazole derivatives to understand their molecular structures and bonding characteristics (Yatsenko et al., 1994).
Synthesis of C-nucleoside Analogues : A paper by Perez et al. (1988) discussed the synthesis of C-nucleoside analogues from imidazole derivatives, highlighting their applications in medicinal chemistry (Perez et al., 1988).
Electrochemical Studies : Singh et al. (2017) and Smitha et al. (2018) explored the electrochemical properties of novel imidazole derivatives, studying their potential as corrosion inhibitors and their interaction with various metal surfaces (Singh et al., 2017); (Smitha et al., 2018).
Propiedades
IUPAC Name |
5-(4-methylphenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2OS/c1-13(2)27-19-24-12-18(15-6-4-14(3)5-7-15)25(19)16-8-10-17(11-9-16)26-20(21,22)23/h4-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPAVSWEKBCPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
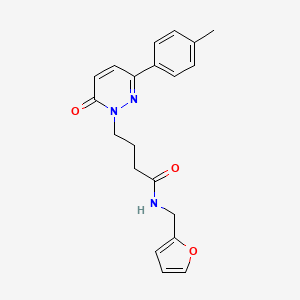
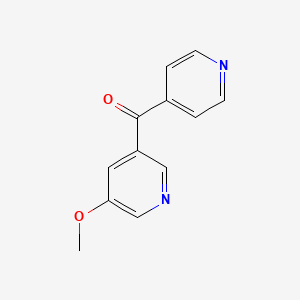
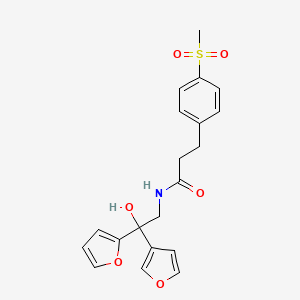
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2362974.png)
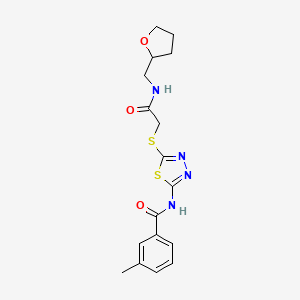
![2-Chloro-N-[2-(4-chloro-3-fluorophenoxy)ethyl]acetamide](/img/structure/B2362977.png)
![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)
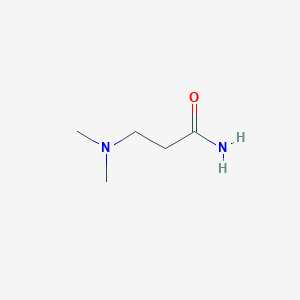
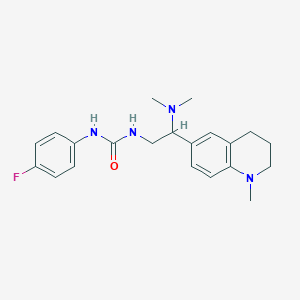
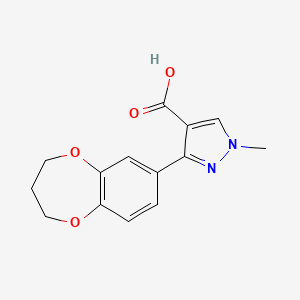

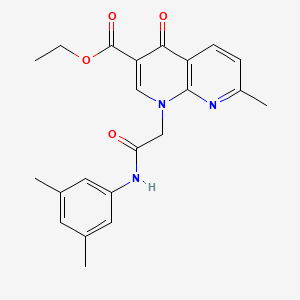
![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)
![7-chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2362993.png)
